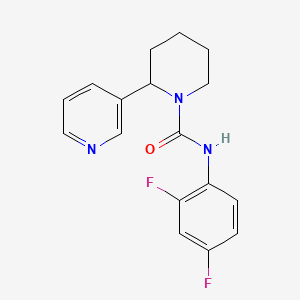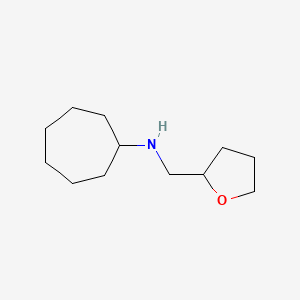![molecular formula C14H21NO3 B5092480 [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as DMPEA, is a psychoactive compound that belongs to the class of phenethylamines. This compound has gained significant attention due to its potential use in scientific research.
作用机制
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol's binding to this receptor results in the activation of signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has also been found to have psychoactive effects such as altered perception, mood, and cognition.
实验室实验的优点和局限性
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages for use in scientific research. It has a high potency and can be used in small doses, making it cost-effective. Additionally, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has a short half-life, allowing for precise control over the duration of its effects. However, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol also has some limitations, including its potential for abuse and the need for specialized equipment and training to handle it safely.
未来方向
There are several future directions for research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Additionally, further investigation into the mechanism of action of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol could lead to the development of new treatments for various neurological disorders. Finally, research on the potential long-term effects of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol use could provide valuable insights into its safety and potential risks.
Conclusion
In conclusion, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, or [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, is a psychoactive compound that has gained significant attention for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol could provide valuable insights into its potential therapeutic uses and risks.
合成方法
The synthesis of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine and formaldehyde. This reaction results in the formation of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, which can then be purified using various methods such as column chromatography or recrystallization.
科学研究应用
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in various scientific research studies due to its potential as a psychoactive compound. It has been found to have similar effects to other phenethylamines such as mescaline and MDMA. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
属性
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-7-3-5-11(14(13)18-2)9-15-8-4-6-12(15)10-16/h3,5,7,12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZUCBZHCOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)






![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)